2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological targets and their roles are yet to be identified.
Mode of Action
It is known that benzoxazole derivatives, which this compound is a part of, have a wide spectrum of pharmacological activities . They have been found to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and other activities .
Biochemical Pathways
Benzoxazole derivatives have been shown to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Benzoxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-methyl-1,3-benzoxazole with isoindole-1,3(2H)-dione. One common method involves the use of anhydrous potassium carbonate in dry acetone as a base, followed by the addition of ethyl chloroacetate to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as nanocatalysts and metal catalysts may also be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole core structure but lacks the isoindole-1,3(2H)-dione moiety.
Isoindole-1,3(2H)-dione: Contains the isoindole-1,3(2H)-dione structure but lacks the benzoxazole ring.
5-methyl-1,3-benzoxazole: Similar structure but without the isoindole-1,3(2H)-dione component.
Uniqueness
2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its combined benzoxazole and isoindole-1,3(2H)-dione structures, which confer distinct chemical and biological properties. This dual structure enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-10-6-7-14-13(8-10)18-15(22-14)9-19-16(20)11-4-2-3-5-12(11)17(19)21/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSJMGHNHOPSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)CN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.